molecular formula C8H14O B13192930 Bicyclo[5.1.0]octan-4-ol

Bicyclo[5.1.0]octan-4-ol

Katalognummer: B13192930
Molekulargewicht: 126.20 g/mol
InChI-Schlüssel: DTRKIOSKHMKYSU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bicyclo[510]octan-4-ol is a bicyclic organic compound with the molecular formula C8H14O It is characterized by a unique ring structure that includes a fused bicyclo[510]octane system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[5.1.0]octan-4-ol typically involves the use of advanced organic synthesis techniques. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation of bicyclo[4.2.0]octa-1,5,7-trienes from terminal aryl alkynes using a rhodium(I) complex as a catalyst is a notable example . This synthesis proceeds through a reaction sequence involving head-to-tail homocoupling of the terminal alkyne and zipper annulation of the resulting gem-enyne .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to the compound’s specialized nature and limited commercial demand. the principles of large-scale organic synthesis, including the use of efficient catalysts and optimized reaction conditions, would apply.

Analyse Chemischer Reaktionen

Types of Reactions

Bicyclo[5.1.0]octan-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming hydrocarbons.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as thionyl chloride or phosphorus tribromide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce hydrocarbons.

Wissenschaftliche Forschungsanwendungen

Bicyclo[5.1.0]octan-4-ol has several applications in scientific research:

    Chemistry: It is used as a model compound to study the reactivity and stability of bicyclic systems.

    Biology: Its derivatives may be explored for potential biological activity.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may be used in the synthesis of complex organic molecules for various industrial applications.

Wirkmechanismus

The mechanism by which Bicyclo[5.1.0]octan-4-ol exerts its effects involves interactions with molecular targets and pathways specific to its structure. The hydroxyl group plays a crucial role in its reactivity, enabling it to participate in various chemical reactions. The unique bicyclic structure also influences its interaction with other molecules, potentially leading to specific biological or chemical effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Bicyclo[3.3.0]octane: Another bicyclic compound with a different ring fusion pattern.

    Bicyclo[4.2.0]octane: Similar in structure but with a different ring size and fusion.

    Bicyclo[2.2.2]octane: A more symmetrical bicyclic compound with different chemical properties.

Uniqueness

Bicyclo[51

Eigenschaften

Molekularformel

C8H14O

Molekulargewicht

126.20 g/mol

IUPAC-Name

bicyclo[5.1.0]octan-4-ol

InChI

InChI=1S/C8H14O/c9-8-3-1-6-5-7(6)2-4-8/h6-9H,1-5H2

InChI-Schlüssel

DTRKIOSKHMKYSU-UHFFFAOYSA-N

Kanonische SMILES

C1CC2CC2CCC1O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.